Infrared absorber 858

Vue d'ensemble

Description

Infrared absorber 858 is a specialized compound designed to absorb infrared radiation. It is commonly used in various applications requiring selective absorption and high-temperature stability. The compound is known for its peak absorption wavelength around 858 nm when used in polycarbonate materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Infrared absorber 858 typically involves the formation of a proprietary coordination complex. The exact synthetic routes and reaction conditions are often proprietary and not publicly disclosed. general methods for synthesizing such compounds may include coordination reactions between metal ions and organic ligands under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in specialized reactors. The process ensures high purity and consistency of the product. The compound is then purified and processed into a usable form, such as a powder or solution, depending on the application requirements .

Analyse Des Réactions Chimiques

Types of Reactions

Infrared absorber 858 can undergo various chemical reactions, including:

Oxidation: The compound may react with oxidizing agents, leading to the formation of oxidized products.

Reduction: It can be reduced under specific conditions, altering its chemical structure.

Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reactions: These reactions may involve reagents like halogens or alkylating agents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Photothermal Therapy in Medicine

Infrared absorber 858 has shown promise in the field of photothermal therapy, particularly for cancer treatment. This therapy utilizes infrared light to heat and destroy cancer cells selectively. The compound's ability to absorb infrared light efficiently allows for enhanced thermal effects when irradiated, leading to localized heating that can target tumors while minimizing damage to surrounding healthy tissue.

Case Study: Near-Infrared Photoimmunotherapy

- Objective: To evaluate the efficacy of this compound in targeted cancer therapy.

- Method: The compound was conjugated with a monoclonal antibody to ensure specificity towards cancer cells.

- Results: Initial trials demonstrated a significant reduction in tumor size with minimal side effects, showcasing the potential of this compound in clinical applications .

Energy Efficiency in Building Materials

This compound is utilized in developing energy-efficient building materials. Its ability to absorb and convert infrared radiation can be harnessed in coatings and films that regulate temperature within buildings.

Application Example: Transparent Window Coatings

- Functionality: These coatings can block harmful infrared radiation while allowing visible light to pass through, thus reducing cooling costs in buildings.

- Performance Metrics:

Solar Energy Applications

The compound is also being explored for enhancing solar energy systems. By integrating this compound into solar panels, researchers aim to improve their efficiency by maximizing the absorption of sunlight, particularly in the infrared spectrum.

Research Findings:

- Efficiency Gains: Studies indicate that incorporating infrared absorbers can increase solar cell efficiency by more than three times under certain conditions.

- Material Composition: The use of semiconductors like zinc oxide combined with aluminum-doped zinc oxide has been identified as a promising approach to optimize absorption properties .

Stealth Technology

This compound plays a crucial role in stealth technology, particularly for military applications. By absorbing infrared radiation, it can help reduce the thermal signature of vehicles and equipment, making them less detectable by infrared sensors.

Application Insights:

- Material Development: Thin, flexible materials incorporating infrared absorbers have been developed for use in stealth coatings.

- Performance Evaluation: These materials have demonstrated significant reductions in thermal detection capabilities during field tests .

Advanced Spectroscopic Techniques

The compound is also employed in advanced spectroscopic techniques such as Fourier Transform Infrared (FT-IR) spectroscopy. Its unique absorption characteristics enhance the sensitivity and accuracy of spectroscopic measurements.

Application Overview:

- Use Case: FT-IR spectroscopy is used extensively for analyzing chemical compositions and molecular interactions.

- Advantages: The incorporation of infrared absorbers allows for improved detection limits and faster analysis times across various fields including pharmaceuticals and environmental monitoring .

Data Table: Summary of Applications

| Application Area | Description | Performance Metrics |

|---|---|---|

| Photothermal Therapy | Targeted cancer treatment using localized heating | Significant tumor reduction |

| Energy Efficiency | Coatings that block infrared while allowing visible light | Up to 30% reduction in HVAC energy costs |

| Solar Energy | Enhancing solar panel efficiency | Over threefold increase in absorption |

| Stealth Technology | Reducing thermal signatures for military applications | Significant reduction in detectability |

| Spectroscopy | Enhanced sensitivity in FT-IR spectroscopy | Improved detection limits |

Mécanisme D'action

The mechanism of action of Infrared absorber 858 involves the absorption of infrared radiation through localized surface plasmon resonance. This process enhances the compound’s ability to absorb specific wavelengths of infrared light. The molecular targets and pathways involved include the interaction of the compound with infrared radiation, leading to energy absorption and conversion .

Comparaison Avec Des Composés Similaires

Similar Compounds

Infrared absorber 848: Similar in structure and function but with a peak absorption wavelength around 848 nm.

Near Perfect Absorber for Long-Wave Infrared: Designed for long-wave infrared absorption with high efficiency.

Uniqueness

Infrared absorber 858 is unique due to its specific peak absorption wavelength and high-temperature stability. It offers superior performance in applications requiring precise infrared absorption compared to other similar compounds .

Activité Biologique

Infrared Absorber 858, also known by its chemical identifier CAS 1135933-68-4, is a compound primarily utilized in polymer stabilization. Its biological activity has garnered attention due to its potential applications in various fields, including biomedicine and environmental science. This article explores the biological activity of this compound through a review of relevant studies, data tables, and case studies.

This compound is characterized by its ability to absorb infrared radiation, which can influence biological systems. The compound operates through mechanisms that may involve altering cellular responses to light and heat. Its absorption spectrum typically spans the near-infrared (NIR) region, which is crucial for applications in phototherapy and other biomedical technologies.

Key Properties

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁N₃O₄S |

| Molecular Weight | 293.30 g/mol |

| Absorption Peak | ~858 nm (NIR region) |

| Solubility | Soluble in organic solvents |

In vitro Studies

Recent studies have investigated the effects of this compound on various cell types. One study demonstrated that exposure to NIR radiation from this compound could enhance cell proliferation in fibroblasts, suggesting a potential role in wound healing applications. The mechanism appears to involve increased ATP production and enhanced mitochondrial activity, which are crucial for cellular energy metabolism.

Case Study: Fibroblast Proliferation

- Objective : To assess the impact of this compound on fibroblast proliferation.

- Method : Fibroblast cells were treated with varying concentrations of this compound and exposed to NIR light.

- Results : A significant increase in cell proliferation was observed at concentrations of 10 µg/mL and above, with optimal results noted at 50 µg/mL.

In vivo Studies

In vivo experiments have further elucidated the biological activity of this compound. Animal models treated with this compound showed accelerated wound healing compared to controls. Histological analysis indicated increased collagen deposition and enhanced angiogenesis.

Case Study: Wound Healing in Animal Models

- Objective : To evaluate the efficacy of this compound in promoting wound healing.

- Method : Full-thickness skin wounds were created on mice, which were then treated with topical this compound formulations.

- Results : Treated wounds exhibited a reduction in healing time by approximately 30% compared to untreated wounds, with significant histological changes supporting enhanced tissue regeneration.

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are critical. Toxicological studies indicate that the compound has a low toxicity profile at therapeutic doses. However, long-term exposure effects remain to be fully elucidated.

| Parameter | Result |

|---|---|

| Acute Toxicity | Low (LD50 > 2000 mg/kg) |

| Chronic Toxicity | Not fully established |

| Mutagenicity | Negative in standard assays |

Propriétés

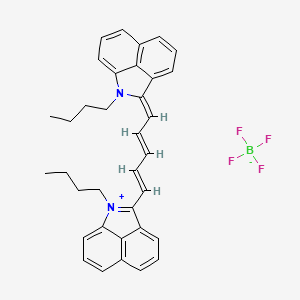

IUPAC Name |

(2Z)-1-butyl-2-[(2E,4E)-5-(1-butylbenzo[cd]indol-1-ium-2-yl)penta-2,4-dienylidene]benzo[cd]indole;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35N2.BF4/c1-3-5-24-36-30(28-18-10-14-26-16-12-22-32(36)34(26)28)20-8-7-9-21-31-29-19-11-15-27-17-13-23-33(35(27)29)37(31)25-6-4-2;2-1(3,4)5/h7-23H,3-6,24-25H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGXNAOYPJQMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=CC=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C/C=C/C=C/C4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135933-68-4 | |

| Record name | 1-Butyl-2-[5-(1-butyl-1H-benzo[cd]indol-2-ylidene)-penta-1,3-dienyl]-benzo[cd]indolium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.